N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluoropyridine moiety and an oxazole ring, which are known for their significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the fluoropyridine moiety via nucleophilic substitution. The final step involves the sulfonation of the intermediate compound to yield the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization and substitution reactions is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The fluoropyridine moiety enhances the compound’s binding affinity and specificity, while the sulfonamide group contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(propan-2-yl)aniline
- **N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(propan-2-yl)aniline
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. This fluorinated compound exhibits enhanced stability, lipophilicity, and binding affinity compared to its non-fluorinated analogs. Additionally, the combination of the oxazole ring and sulfonamide group contributes to its diverse reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-8(7-11-9(2)16-20-10(11)3)17-21(18,19)12-5-4-6-15-13(12)14/h4-6,8,17H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHRKYCEYJIRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.